

Comprehensive Spectroscopic Guide: 1-(2-Nitrophenyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperidin-4-one

CAS No.: 218610-21-0

Cat. No.: B2962885

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Introduction & Structural Significance

The target compound, **1-(2-Nitrophenyl)piperidin-4-one** (Formula: $C_{11}H_{12}N_2O_3$, MW: 220.23), integrates a piperidin-4-one ring with an ortho-substituted nitrobenzene. This specific substitution pattern introduces unique electronic and steric effects observable in NMR and IR spectroscopy:

- **Steric Inhibition of Resonance:** The bulky ortho-nitro group forces the piperidine ring out of coplanarity with the benzene ring, shielding the N-adjacent protons compared to para-isomers.
- **Field Effects:** The nitro group exerts a strong deshielding effect on the aromatic proton at the 3-position.
- **Dipolar Interactions:** The C=O dipole at the 4-position of the piperidine ring provides a distinct IR signature ($\sim 1715\text{ cm}^{-1}$) absent in piperazine analogs.

Synthetic Pathway & Isolation Protocol

To understand the spectroscopic impurities, one must understand the genesis of the sample. The standard synthesis involves a Nucleophilic Aromatic Substitution (S_NAr).

Experimental Workflow

- Reagents: 2-Fluoronitrobenzene (1.0 eq), 4-Piperidone Hydrochloride (1.1 eq), Potassium Carbonate (2.5 eq).
- Solvent: Acetonitrile (ACN) or DMF.
- Conditions: Reflux (80°C) for 4–6 hours.
- Workup: The reaction mixture turns deep yellow/orange (formation of the nitroaniline chromophore). Quench with water, extract with Ethyl Acetate.[1]
- Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc 7:3).

Workflow Visualization



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Caption: S_NAr synthetic pathway for **1-(2-Nitrophenyl)piperidin-4-one** showing critical process steps.

Infrared (IR) Spectroscopy

Technique: FT-IR (ATR or KBr pellet). Diagnostic Value: Immediate confirmation of the ketone carbonyl and nitro group integrity.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment Logic
C=O Stretch	1715 – 1725	Strong	Characteristic of 6-membered cyclic ketones (piperidin-4-one). Differentiates from piperazine analogs.
NO ₂ Asymmetric	1520 – 1530	Strong	N-O asymmetric stretch. Lowered slightly by conjugation with the aromatic ring.
NO ₂ Symmetric	1340 – 1350	Strong	N-O symmetric stretch.
C=C Aromatic	1600 – 1610	Medium	Skeletal vibrations of the ortho-substituted benzene ring.
C-H Aliphatic	2850 – 2950	Medium	CH ₂ stretches of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Reference: TMS (0.00 ppm).

The spectrum is divided into two distinct regions: the aliphatic piperidone region and the aromatic nitrobenzene region.

Aromatic Region (4 Protons)

The 2-nitrophenyl group creates an ABCD system (or dddd), but often appears as complex multiplets due to overlapping couplings.

- H-3' (Ortho to NO₂): Most deshielded due to the anisotropic effect of the nitro group.
- H-6' (Ortho to N): Shielded relative to H-3' but affected by the N-lone pair.

Aliphatic Region (8 Protons)

The piperidone ring has C_{2v} symmetry (locally), resulting in two sets of triplets.

- H-2/H-6 (α to Nitrogen): Deshielded by the adjacent nitrogen and the aromatic ring current.
- H-3/H-5 (α to Carbonyl): Less deshielded, typical for ketone α-protons.

Representative Data Table (in CDCl₃):

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment
Ar-H3'	7.78 – 7.85	dd	1H	J≈8.0, 1.5	Ortho to Nitro (Most deshielded)
Ar-H5'	7.50 – 7.58	td	1H	J≈7.8, 1.5	Para to N (Meta to NO ₂)
Ar-H4'	7.10 – 7.18	td	1H	J≈7.8, 1.2	Para to NO ₂
Ar-H6'	7.05 – 7.12	dd	1H	J≈8.0, 1.2	Ortho to N (Shielded by resonance)
Pip-H2,6	3.40 – 3.50	t (broad)	4H	J≈6.0	α-Methylene to Nitrogen
Pip-H3,5	2.55 – 2.65	t	4H	J≈6.0	α-Methylene to Carbonyl

“

Note on Solvent Effects: In DMSO-d₆, signals may shift slightly downfield. The α-N protons (3.4-3.5 ppm) are the critical indicator of N-arylation success.

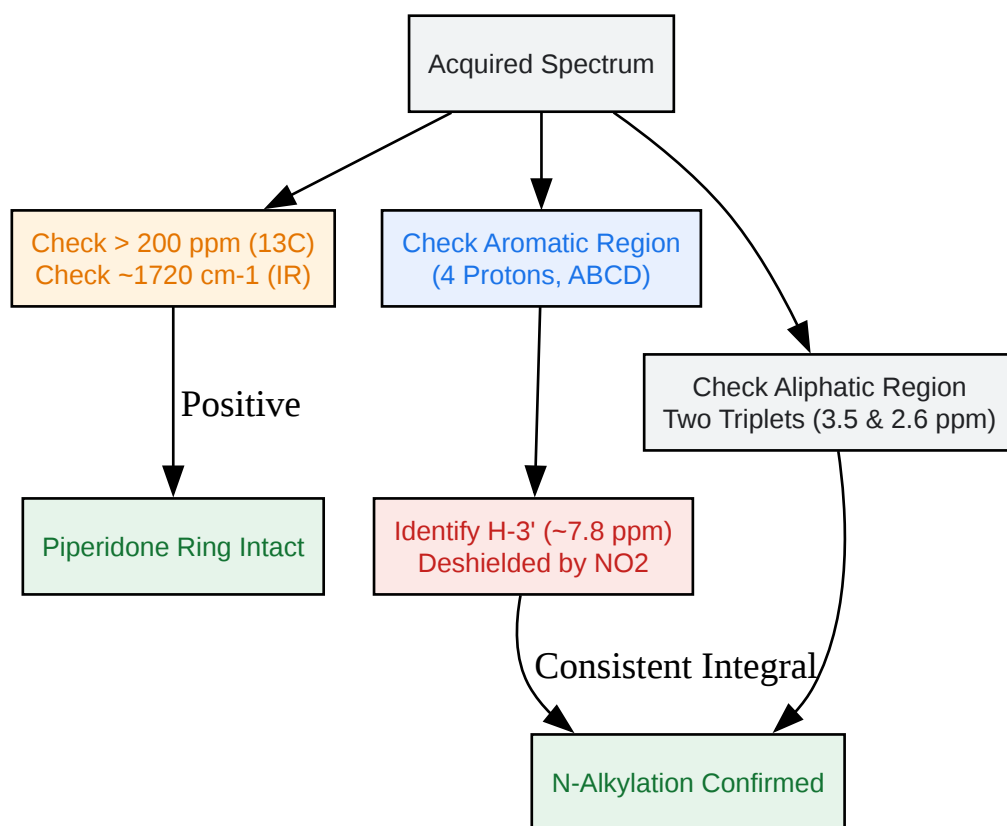
¹³C NMR (Carbon NMR)

Solvent: CDCl₃. Key Feature: The Carbonyl (C=O) peak is the definitive proof of the piperidone ring retention.

Carbon Type	Shift (δ ppm)	Assignment
C=O	206.0 – 208.0	Ketone Carbonyl (Quaternary)
C-NO ₂ (Ar)	145.0 – 148.0	Ipsso-carbon attached to Nitro
C-N (Ar)	143.0 – 145.0	Ipsso-carbon attached to Piperidine N
Ar-CH	133.5 (C5), 126.0 (C3)	Aromatic Methines (C3 is deshielded)
Ar-CH	122.0 (C4), 120.5 (C6)	Aromatic Methines
Pip-C2,6	51.5 – 52.5	Aliphatic CH ₂ α to Nitrogen
Pip-C3,5	41.0 – 42.0	Aliphatic CH ₂ α to Carbonyl

Structural Assignment Logic

The following diagram illustrates the logical flow used to assign the spectral signals, ensuring the structure is valid.



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Caption: Decision tree for validating the structure of **1-(2-Nitrophenyl)piperidin-4-one** via NMR/IR.

References

- Synthesis of Fluoronitrobenzene Derivatives: Booth, G.[2] "Nitro Compounds, Aromatic" in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2005.[2]
- Spectroscopic Data of Analogous Piperazines: Ozen, T. et al. "1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies." Journal of Molecular Structure, 2016.
- General Piperidone Characterization: BenchChem Protocols. "Spectroscopic Analysis of Piperazine and Piperidine Derivatives."
- S_nAr Reaction Mechanisms: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

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Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. 2-Fluoronitrobenzene - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
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